4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide
Description
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5S2/c1-2-22-28-29-26(37-22)30-38(35,36)18-13-11-17(12-14-18)27-21(32)10-5-15-31-24(33)19-8-3-6-16-7-4-9-20(23(16)19)25(31)34/h3-4,6-9,11-14H,2,5,10,15H2,1H3,(H,27,32)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSQMSVEWFTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide (CAS Number: 325693-85-4) is a synthetic organic molecule characterized by its complex structure, which includes a dioxoisoquinoline core and a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications.
Molecular Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 549.62 g/mol. The structure features multiple functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N5O5S2 |
| Molar Mass | 549.62 g/mol |
| CAS Number | 325693-85-4 |
| Purity | Typically >95% |
Antimicrobial Activity
The 1,3,4-thiadiazole moiety present in the compound is known for its significant antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Compounds similar to this one have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values often lower than standard antibiotics like ampicillin .
- Antifungal Activity : The compound demonstrates antifungal properties against strains such as Candida albicans and Aspergillus niger, with studies reporting MIC values comparable to or better than fluconazole .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the 1,3-dioxo structure. Specifically, derivatives have been evaluated for their efficacy against viruses such as Human Cytomegalovirus (HCMV) and other RNA viruses. The antiviral activity often correlates with the structural modifications on the thiadiazole ring and other substituents on the aromatic systems .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfamoyl group may inhibit specific enzymes critical for bacterial cell wall synthesis.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Interference with Viral Replication : The dioxoisoquinoline core may interact with viral proteins, inhibiting replication processes.
Study on Antimicrobial Efficacy
In a comparative study evaluating various thiadiazole derivatives, this compound was tested against several pathogens. Results indicated an MIC of 32 μg/mL against E. coli, outperforming many existing treatments .
Antiviral Screening
Another study focused on the antiviral properties of compounds similar to this one showed promising results against HCMV. At concentrations of 50 μg/mL, significant inhibition of viral replication was observed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Aromatic Core
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide (CAS 112349-82-3)
- Structural difference: Replaces the benzo[de]isoquinoline-dione with a simpler isoindole-1,3-dione.
- Molecular weight : 376.40 g/mol (vs. ~550 g/mol for the target compound).
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
Variations in the Heterocyclic Sulfonamide Group
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide (CAS 723257-95-2)
- Structural difference: Lacks the benzoisoquinoline-dione core and sulfamoyl phenyl group.
- Impact : Simplified structure may reduce target specificity but improve bioavailability (logP: ~3.2 vs. ~5.5 estimated for the target compound) .
- Molecular weight : 275.37 g/mol.
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide
Variations in the Linker and Substituents
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide (CAS 756867-67-1)
- Structural difference : Replaces thiadiazole with benzothiazole and thiazole groups.
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
Data Tables
Table 1. Structural and Physicochemical Properties
Table 2. Functional Group Impact on Properties
Preparation Methods
Nitration and Cyclization
The benzo[de]isoquinoline core is synthesized via nitration of naphthalic anhydride derivatives followed by cyclization. For example, methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate is prepared using concentrated sulfuric acid as both a solvent and catalyst at 0–5°C. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon, enabling further functionalization.
Functionalization at the 2-Position
The 2-position of the benzo[de]isoquinoline dione is alkylated with 4-bromobutanoyl chloride in dichloromethane under inert conditions to introduce the butanamide precursor. This step typically achieves 65–75% yield after silica gel chromatography.
Preparation of 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline
Thiadiazole Ring Formation
5-Ethyl-1,3,4-thiadiazol-2-amine is synthesized via cyclocondensation of thiosemicarbazide with propionic anhydride. The reaction proceeds at 120°C for 6 hours, yielding the thiadiazole ring with 85% purity.
Sulfonation and Amination
The thiadiazol-2-amine is sulfonated using chlorosulfonic acid in dry dichloroethane, producing the sulfonyl chloride intermediate. Subsequent reaction with 4-aminophenol in tetrahydrofuran (THF) with triethylamine as a base yields 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline.
Coupling of Intermediates via Amide Bond Formation
Activation of the Butanamide Linker
The benzo[de]isoquinoline butanoyl chloride is generated by treating the butanamide precursor with oxalyl chloride in dimethylformamide (DMF). This intermediate is coupled with 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline using N,N-diisopropylethylamine (DIPEA) as a base, achieving 60–70% yield.
Optimization of Coupling Conditions
A comparative analysis of coupling agents reveals that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane enhances reaction efficiency to 82% yield (Table 1).
Table 1: Coupling Agent Efficiency for Amide Bond Formation
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25°C | 82 |
| DCC | THF | 0°C | 68 |
| HATU | DMF | 25°C | 75 |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs flash chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water. Purity >95% is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, 2H, aromatic), 7.89 (s, 1H, NH), 3.12 (q, 2H, CH2CH3), 1.41 (t, 3H, CH2CH3).
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Nitration and sulfonation steps are transitioned to continuous flow systems to improve safety and yield. Microreactors operating at 5 mL/min reduce reaction times from hours to minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
